(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
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Overview
Description
“(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone” is a chemical compound that falls under the category of benzo[d]thiazol derivatives . These derivatives have been found to exhibit a broad spectrum of biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve coupling reactions and treatment with various reagents . For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Antibacterial Screening
- A study by Landage et al. (2019) explored the synthesis of novel compounds similar to (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone. These compounds demonstrated antibacterial properties, highlighting the potential of such chemical structures in developing new antibacterial agents (Landage, Thube, & Karale, 2019).
Synthesis and Structural Analysis
- Sápi et al. (1997) synthesized similar compounds involving azetidinyl and thiazol rings. Their work focused on the base-catalyzed ring transformation of these compounds, offering insights into the chemical behavior and potential applications of such structures (Sápi, Fetter, Lempert, Kajtár-Peredy, & Czira, 1997).
Metabolism and Drug Design
- Research by Li et al. (2019) on a compound with a similar structure, AZD1979, focused on its metabolism involving glutathione S-transferase. This study is relevant for understanding the metabolic pathways of related compounds in drug design (Li, Grönberg, Bangur, Hayes, Castagnoli, & Weidolf, 2019).
Antitumor Activity
- The synthesis and antitumor activity of compounds structurally related to the query compound have been studied by Bhole and Bhusari (2011). They investigated the growth inhibitory effects of these compounds on various cancer cell lines, indicating the potential of such structures in cancer research (Bhole & Bhusari, 2011).
Antibacterial and Antifungal Activities
- Desai et al. (2013) synthesized thiazole derivatives and tested them for antibacterial and antifungal activities. This highlights the potential of compounds like this compound in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Future Directions
The development of new drugs for antimicrobial treatments that inhibit quorum sensing without being antibiotic are currently emerging fields . Therefore, compounds having quorum sensing inhibitory activity but void of antibiotic activity are potent agents in preventing the formation of biofilm, reducing the production of toxins, and, most importantly, discourage bacteria to develop future resistance .
Properties
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-26-16-8-5-9-17-18(16)23-21(29-17)27-14-10-24(11-14)20(25)15-12-28-19(22-15)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVJYDBKJLAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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